Journal Name:Sensors & Diagnostics
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Single-step colorimetric detection of acid phosphatase in human urine using an oxidase-mimic platinum nanozyme†
Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D3SD00215B
Acid phosphatase (ACP) is an important diagnostic biomarker for several diseases, especially those of the prostate and kidney. Nanozyme-based approaches have shown promise in the detection of ACP in human serum. However, the serum ACP levels cannot differentiate between the prostatic and renal ACP levels, and thus do not provide a true reflection of the disease state. To address this challenge, we demonstrate the potential of an oxidase-mimicking Pt nanozyme for the detection of ACP in human urine. The sensing strategy is based on the antioxidant capability of ascorbic acid that is produced in situ by the enzymatic activity of ACP and inhibits the nanozyme-mediated oxidation of the chromogenic substrate. Notably, the high activity of the Pt nanozyme across a wide pH range allowed the typical two-step ACP assay to be performed in a single step. This could reduce the assay time by half to 20 min. The deployment potential of this Pt nanozyme ACP sensor in complex biological fluids is demonstrated by estimating ACP in human urine samples in the 2–80 mU mL−1 range, a concentration that is conducive to differentiating between a healthy and diseased scenario. The simplicity of a rapid, one-step, colour-based ACP detection method facilitated by Pt nanozyme offers potential applicability in clinical diagnostics of kidney and prostatic diseases.
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Bead-enriched catalyzed hairpin assembly for the flow cytometric detection of microRNA via FRET signal readout†
Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D3SD00287J
The accurate quantification of microRNAs (miRNAs) is of great significance for various biomedical applications. Herein, a facile bead-enriched catalyzed hairpin assembly (CHA) assay for flow cytometric miRNA analysis via fluorescence resonance energy transfer (FRET) signal readout is successfully developed. Different from the traditional homogeneous CHA strategies, the CHA reaction is confined on magnetic beads (MBs), so that even low levels of fluorescent dye can be enriched on the minuscule space around the MBs and then sensitively investigated by flow cytometry (FCM), resulting in the improvement of sensitivity. What's more, with the help of a robust FCM-based FRET signal output, the potential detection inaccuracy caused by the fluctuation of experimental conditions and instrument settings can be greatly decreased by recording the fluorescence intensity ratio of FAM and Cy3 instead of a single fluorescent dye. In this way, precise miRNA sensing with a detection limit of 0.7 pM is achieved, and the amount of miRNA target in complex total RNA is successfully analyzed. This work achieves FCM-assisted ratiometric fluorescence analysis of miRNAs, providing a new route for the DNA machine-based biosensing system.
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Therapeutic drug monitoring of immunotherapies with novel Affimer–NanoBiT sensor construct†
Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D3SD00126A
Concentration–therapeutic efficacy relationships have been observed for several therapeutic monoclonal antibodies (TmAb), where low circulating levels can result in ineffective treatment and high concentrations can cause adverse reactions. Rapid therapeutic drug monitoring (TDM) of TmAb drugs would provide the opportunity to adjust an individual patient's dosing regimen to improve treatment results. However, TDM for immunotherapies is currently limited to centralised testing methods with long sample-collection to result timeframes. Here, we show four point-of-care (PoC) TmAb biosensors by combining anti-idiotypic Affimer proteins and NanoBiT split luciferase technology at a molecular level to provide a platform for rapid quantification (<10 minutes) for four clinically relevant TmAb (rituximab, adalimumab, ipilimumab and trastuzumab). The rituximab sensor performed best with 4 pM limit of detection (LoD) and a quantifiable range between 8 pM–2 nM with neglectable matrix effects in serum up to 1%. After dilution of serum samples, the resulting quantifiable range for all four sensors falls within the clinically relevant range and compares favourably with the sensitivity and/or time-to-result of current ELISA standards. Further development of these sensors into a PoC test may improve treatment outcome and quality of life for patients receiving immunotherapy.
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Comparison of voltammetric methods used in the interrogation of electrochemical aptamer-based sensors†
Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D3SD00083D
Electrochemical aptamer-based (EAB) sensors are the first continuous molecular measurement technology that is both (1) able to function in situ in the living body and (2) independent of the chemical reactivity of its targets, rendering it generalizable to a wide range of analytes. Comprised of an electrode-bound, redox-reporter-modified aptamer, signal generation in EAB sensors arises when binding to this target-recognizing aptamer causes a conformation change that, in turn, alters the rate of electron transfer to and from the redox reporter to the electrode surface. A range of electrochemical approaches, including both voltammetric (e.g., cyclic, square wave, and alternating current voltammetry) and non-voltammetric (e.g., chronoamperometry, electrochemical phase interrogation) methods have been used to monitor this change in transfer rate, with square wave voltammetry having dominated recent reports. To date, however, the literature has seen few direct comparisons of the performance of these various approaches. In response we describe here comparisons of EAB sensors interrogated using square wave, differential pulse, and alternating current voltammetry. We find that, while the noise associated with AC voltammetry (in vitro in 37 째C whole blood) is exceptionally low, neither this approach nor differential pulse voltammetry support accurate drift correction under these same conditions, suggesting that neither approach is suitable for deployment in vivo. Square wave voltammetry, in contrast, matches or surpasses the gain achieved by the other two approaches, achieves good signal-to-noise, and supports high-accuracy drift correction in 37 째C whole blood. Taken together, these results finally confirm that square wave voltammetry is the preferred pulsed voltammetric method for interrogating EAB sensors in complex biological fluids.
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Turn-off fluorescence of imidazole-based sensor probe for mercury ions†
Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D3SD00146F
A new highly selective and sensitive fluorescent probe, 5 (2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole), was developed for Hg2+ ion with colorimetric and fluorimetric behavior in organic semi-aqueous solutions. A significant color change from strong cyan blue to weak blue can be observed with probe 5 in association with Hg2+-promoted deprotection of thioacetals. Fluorescent probe 5 can detect quite low levels (5.3 nM) of Hg2+ ions. However, we carried out an NMR titration experiment and DFT analysis to characterize the sensor probe 5 with Hg2+ ion based on the intramolecular charge transfer mechanism. Furthermore, sensor probe 5 responded quickly across a wide pH range. Most importantly, it could be utilized for excellent selective detection and bio-imaging of Hg2+ ion in the E. coli cells, as well as Whatman filter paper-based test strips.
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Highly selective fluorescent sensor for ammonium ions†
Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D3SD00128H
Ammonium ions (NH4+) are one of the important metabolic products and are closely related to human health. Currently, many NH4+ detection methods are inevitably disturbed by amino acids, K+, or other substituted amines (such as trimethylamine). To alleviate this problem, a new sensor was designed in this study, which consisted of the fluorescent indicator KS, hydrogel medium D4, and a hydrophobic membrane. In this sensing system, NH4+ and NH3 coexisted in equilibrium; NH3 could pass through a suitable hydrophobic film and transform into NH4+, which complexed with KS, resulting in a change of the probe's fluorescence intensity. By adjusting the internal composition of the sensing matrix, an excellent NH4+ sensor NS-1 was obtained; it demonstrated effective detection of NH4+ in the range 0.3–15.6 mM with a limit of detection (LOD) of 258 μM, and it was not disturbed by K+ or other substituting amines.
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Development of multi-analyte responsive sensors: optical discrimination of arsenite and arsenate ions, ratiometric detection of arsenite, and application in food and water samples†
Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D3SD00207A
5-Nitro-2-furaldehyde based Schiff base chemosensors, N4R1–N4R3 with varying strengths of electron-withdrawing groups were developed for the discriminatory sensing of arsenite and arsenate ions in semi-aqueous media. Receptor N4R1 distinguished arsenite (AsO2−) and arsenate (AsO43−) anions colorimetrically in 30% aq. acetonitrile (MeCN) with a detection limit of 18 ppb for arsenite. N4R1–N4R3 also detected phosphate, arsenite and arsenate in 30% aq. dimethyl sulfoxide (Me2SO) solution and the selectivity for arsenite over arsenate was achieved at 50% aq. Me2SO solution with a noticeable bathochromic shift near 200 nm. All three receptors exhibited ratiometric detection for arsenite and were identified as stable over the 6–12 pH range. The computed high binding constants of the receptors N4R1–N4R3 for inorganic arsenic anions and phosphate in the range of 106 M−1 exposed the receptor's higher potential in the sensing process. Hydrogen bonding interaction followed by deprotonation and the ICT mechanism on binding with arsenite/arsenate/phosphate was confirmed by UV-vis and 1H-NMR titration, electrochemical studies, density functional theory studies, and mass spectral analysis. Fabrication of disposable paper strips and solid state sensing using silica gel were employed to conveniently detect arsenite and phosphate anions in real-life samples. The potential application of the receptors for detection in environmental and real-life samples was evaluated by analyzing food and water samples spiked with arsenite and phosphate anions.
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Unveiling cellular vitality: peptide fluorescent probes illuminate mitochondrial dynamics and ROS activity†
Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D3SD00279A
This study explored cell-penetrating peptide probes for dynamic cellular vitality tracking. In particular, two mitochondrial-penetrating peptide probes effectively monitored changes in mitochondrial morphology and ROS activity, serving as reliable vitality indicators. Dual-confocal channel monitoring and spectrally-resolved confocal microscopy were employed to trace local structural changes during probe photooxygenation induced by mitochondrial ROS.
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Electroanalytical overview: the measurement of ciprofloxacin
Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D3SD00129F
Ciprofloxacin is a third-generation synthetic fluoroquinolone antibacterial drug which has been used as a broad-spectrum antibiotic to treat a number of bacterial infections. An excessive use or an overdose of ciprofloxacin can result in several adverse effects to humans and therefore its measurement is critical. Electroanalytical based sensors for ciprofloxacin have advantages over laboratory quantification methods, offering cost-effective, rapid, and portable sensing, which are also sensitive and selective. We chart the succession of electroanalytical methodologies directed toward the detection of ciprofloxacin, which starts off with mercury and then turns to using metal oxides, nanomaterials and finally molecular imprinted polymers. Within this perspective, we offer insights into future development in this field for the sensing of ciprofloxacin.
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Organic fluorophore-based fluorescent probes for abnormal immune response diagnosis and treatment evaluation
Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D3SD00259D
Real-time monitoring of the processes involved in abnormal immune responses can be used for the early diagnosis of immune system-related diseases (tumors, transplant rejection, autoimmune diseases, etc.), thus facilitating effective interventions. By purposefully combining organic small-molecule fluorescent probes with immune system-related molecules (enzymes/small-molecules), it is possible to visualize the activation status of relevant immune cells during abnormal immune processes, thus allowing timely adjustments to the immunotherapy regimen and improving the efficacy of immunotherapy. This paper summarizes the progress in the application of fluorescent probes based on small organic dyes for studying immune system-related processes and discusses the opportunities and challenges related to using fluorescent probes in monitoring immune system-related diseases and their treatments.
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Recent progress in digital immunoassay: how to achieve ultrasensitive, multiplex and clinical accessible detection?
Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D3SD00144J
The detection of low-abundance proteins in physiological samples is of high importance in clinical diagnostics and pathology research. However, protein biomarkers that can be accurately quantified by the existing detection methods and applied to clinical practice are just the tip of the iceberg. Quite a few proteins with concentrations below pg mL−1, which are closely related to the occurrence and progression of diseases, are not effectively utilized due to the limitations of detection technology. In addition, simultaneously measuring multiple proteins in a single reaction improves the diagnostic accuracy and reliability since most diseases will cause abnormal changes in multiple biomarkers. Therefore, increasing demands to realize ultrasensitive and multiplexed protein detection have promoted the rapid development of digital immunoassay recently. Furthermore, the high-end digital detection is also expected to spark its potential for streamlined and integrated workflows in clinical applications, extending beyond its use in fundamental research within central laboratories. In this review, we focus on elucidating the core strategies and approaches to enhance the performance of digital immunoassay across three key dimensions: sensitivity, multiplexing, and clinical accessibility. Ultimately, we highlight the promising prospects of digital protein detection in the next decade.
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Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D4SD90003K
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Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D4SD90002B
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Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D4SD90001D
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Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D4SD90004A
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Correction: Real-time, smartphone-based processing of lateral flow assays for early failure detection and rapid testing workflows
Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D3SD90022C
Correction for ‘Real-time, smartphone-based processing of lateral flow assays for early failure detection and rapid testing workflows’ by Monika Colombo et al., Sens. Diagn., 2023, 2, 100–110, https://doi.org/10.1039/D2SD00197G.
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Acid-promoted fluorescent probe for monitoring endogenous methylglyoxal in tumors and gastritis†
Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D3SD00228D
Methylglyoxal (MGO) is an important dicarbonyl metabolite that plays a crucial role in a range of physiological and pathological processes. It is critical to develop precise methods for detecting MGO levels in vivo to better understand its role in disease progression. Herein, we report an MGO-activatable fluorescent probe Cy-DNH2 based on hemicyanine, which could rapidly and selectively detect MGO with a low LOD of 95 nM in an acidic microenvironment. In the presence of MGO, acidic pH could trigger Cy-DNH2 to turn on intense fluorescence within 3 min. Moreover, Cy-DNH2 was able to target lysosomes, allowing for the detection of endogenous MGO in living cells as well as the identification of elevated MGO levels in tumors and mouse models of gastritis. This work may provide a valuable tool for monitoring MGO under acidic conditions and diagnosing MGO-related diseases.
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Study on inhibitory effects of AsA, ZnCl2, and BAPTA-AM on Cd2+-induced cell oxidative stress and cytotoxicity by scanning electrochemical microscopy (SECM) technology
Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D3SD00216K
Cadmium (Cd) can cause cell oxidative stress and cytotoxicity. Few studies have focused on inhibitory effects on Cd2+-induced oxidative stress and related cytotoxicity. Scanning electrochemical microscopy (SECM) is a highly sensitive and non-invasive electrochemical analytical method. However, no information exists on inhibitory effects on Cd2+-induced cell oxidative stress using SECM technology. Herein, we studied the effects of ascorbic acid (AsA), zinc chloride (ZnCl2), and calcium chelator 1,2-bis (2-aminophenoxy) ethane-N,N,N′,N′-tetraacetic acid tetraethoxy methyl ester (BAPTA-AM) on cell oxidative stress with SECM. Subsequently, we studied the inhibitory effects of AsA, ZnCl2, and BAPTA-AM on Cd2+-induced cell oxidative stress. Consequently, 50 μmol L−1 AsA, 5 μmol L−1 ZnCl2, and 5 μmol L−1 BAPTA-AM did not produce reactive oxygen species (ROS) and had little effect on cell viability. However, they could significantly reduce Cd2+-induced excessive ROS and alleviate apoptosis (P < 0.01). Additionally, AsA had the strongest inhibitory effects on Cd2+-induced oxidative stress, followed by BAPTA-AM and ZnCl2. The inhibitory effects of AsA, ZnCl2, and BAPTA-AM on Cd2+-induced cytotoxicity might result from directly scavenging ROS and inhibiting oxidative stress-mediated signal transduction, enhancing antioxidant activities and maintaining cell membrane stabilities, and chelating excess calcium2+ (Ca2+) to hinder its subsequent signal transduction, respectively. Scavenging excessive ROS and inhibiting cellular oxidative stress-mediated signal transduction might be the most effective way to alleviate Cd2+-induced cytotoxicity. Our study provides empirical evidence on the inhibitory effects of AsA, ZnCl2, and BAPTA-AM as specialized inhibitors against Cd2+-induced cellular oxidative stress and cytotoxicity, providing precious ideas for detoxifying toxic environmental metal pollutants.
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Colorimetric and dynamic light scattering dual-readout assay for formaldehyde detection based on the hybridization chain reaction and gold nanoparticles†
Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D3SD00205E
Formaldehyde (FA), as one of the largest indoor pollutants, can induce adverse health impacts and even cause various diseases. Therefore, it is necessary to establish a sensitive detection method for the determination of trace FA in the environment. Herein, a novel colorimetric and dynamic light scattering (DLS) dual-readout assay for FA detection is developed based on the hybridization chain reaction (HCR) and gold nanoparticles (AuNPs). In the presence of FA, Ag+ ions bound by the DNA hairpin structure (HP) are reduced, and then the opened HP acts as an initiator to trigger the HCR process. The HCR products can induce the assembly of AuNPs via DNA hybridization, resulting in a sharp color change recorded using a smartphone camera and a significant increase in the diameter measured by DLS. The developed colorimetric sensor can detect FA as low as 20 μg L−1 through a smartphone application. Meanwhile, the DLS sensing strategy allows the determination of FA with a detection limit of 1.0 μg L−1. Moreover, the proposed method shows excellent selectivity and acceptable applicability for the determination of FA in air, which might hold great application potential in environmental monitoring.
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Sensors & Diagnostics ( IF 0 ) Pub Date : , DOI: 10.1039/D2SD90007F
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